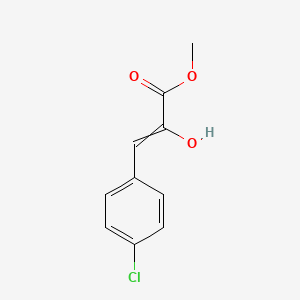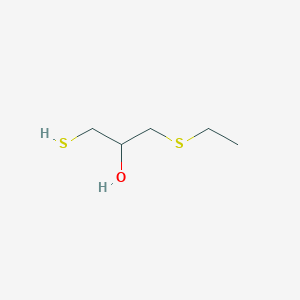
1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL is an organic compound characterized by the presence of both ethylsulfanyl and sulfanyl groups attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL typically involves the reaction of 3-chloropropan-1-ol with ethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the ethylsulfanyl group. The reaction conditions generally include a solvent like ethanol and a temperature range of 50-70°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to 50°C.
Reduction: Lithium aluminum hydride; anhydrous ether, room temperature.
Substitution: Thionyl chloride, phosphorus tribromide; reflux conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant and its ability to modulate redox reactions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL involves its interaction with molecular targets such as thiol-containing enzymes and proteins. The compound can undergo redox reactions, modulating the oxidative state of biological systems. This modulation can affect various cellular pathways, including those involved in oxidative stress response and signal transduction.
Comparaison Avec Des Composés Similaires
- 1-(Ethyldisulfanyl)-1-(ethylsulfanyl)ethane
- 3-Methyl-2-butene-1-thiol
- Thiazole derivatives
Comparison: 1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL is unique due to its specific combination of ethylsulfanyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
84093-03-8 |
|---|---|
Formule moléculaire |
C5H12OS2 |
Poids moléculaire |
152.3 g/mol |
Nom IUPAC |
1-ethylsulfanyl-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C5H12OS2/c1-2-8-4-5(6)3-7/h5-7H,2-4H2,1H3 |
Clé InChI |
BYTBUYLGXSTMPR-UHFFFAOYSA-N |
SMILES canonique |
CCSCC(CS)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


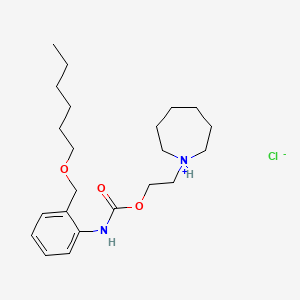
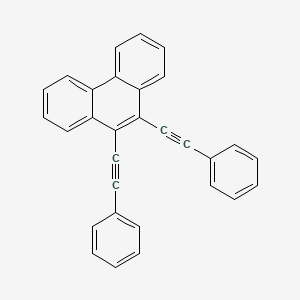
![Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane](/img/structure/B14429685.png)
![[(Chloroethynyl)sulfanyl]benzene](/img/structure/B14429686.png)
![Benzenesulfonamide, N-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-2-(pentafluoroethoxy)-](/img/structure/B14429688.png)

![1,7-Dioxaspiro[5.5]undecan-3-ol](/img/structure/B14429706.png)
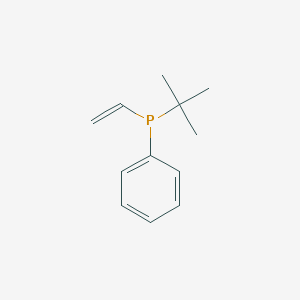

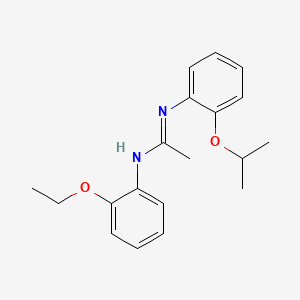
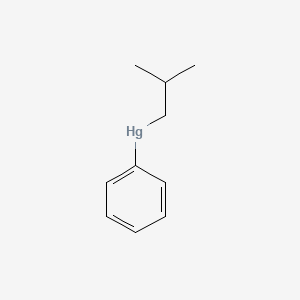
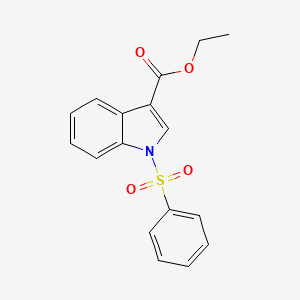
![Benzo[b]thiophene-2-carbonyl azide](/img/structure/B14429739.png)
